Technical Monograph: Synthesis and Characterization of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane
Technical Monograph: Synthesis and Characterization of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane
[1]
Executive Summary
This technical guide details the synthesis, purification, and characterization of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane , a functionalized pyridine building block utilized in the development of kinase inhibitors and CNS-active agents.[1]
The molecule features a steric "gatekeeper" methyl group at C3, a reactive vinyl handle at C5, and a hydrophobic azepane ring at C2. The synthetic strategy prioritized herein utilizes a regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis
The structural dissection of the target molecule reveals two primary disconnection points: the C2–N bond (azepane attachment) and the C5–Vinyl bond.
Strategic Logic[1]
-
Disconnection 1 (C5-Vinyl): The vinyl group is prone to polymerization and oxidation. It should be installed last via Palladium-catalyzed cross-coupling (Suzuki or Stille) to preserve its integrity.
-
Disconnection 2 (C2-N): The 2-position of the pyridine ring is electronically activated for nucleophilic attack.[1] Using a 2,5-dihalo-3-methylpyridine precursor allows for selective substitution at C2 due to the activating influence of the ring nitrogen, despite the steric hindrance of the C3-methyl group.[1]
Figure 1: Retrosynthetic logic prioritizing late-stage vinylation to avoid polymerization side-reactions.[1]
Experimental Protocols
Step 1: Synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)azepane
Objective: Regioselective installation of the azepane ring at the C2 position.[1]
-
Reagents: 2,5-Dibromo-3-methylpyridine (1.0 eq), Azepane (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Mechanism: Nucleophilic Aromatic Substitution (
). The C2-bromide is activated by the adjacent nitrogen (electrophilic center), whereas the C5-bromide is unactivated.
Protocol:
-
Charge a reaction vessel with 2,5-Dibromo-3-methylpyridine (10.0 mmol) and anhydrous DMF (20 mL).
-
Add Potassium Carbonate (
, 20.0 mmol) followed by Azepane (12.0 mmol). -
Heat the mixture to 90–100 °C under an inert atmosphere (
or Ar) for 12–16 hours. Note: The C3-methyl group provides steric hindrance, necessitating higher temperatures than typical 2-halopyridines.[1] -
Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS.[1]
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).
-
Expected Yield: 75–85%
-
Appearance: Pale yellow oil or low-melting solid.[1]
-
Step 2: Synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane
Objective: Palladium-catalyzed installation of the vinyl group.[1]
-
Reagents: Intermediate A (1.0 eq), Potassium Vinyltrifluoroborate (1.2 eq),
(0.05 eq), (3.0 eq), THF/H2O (9:1). -
Why this catalyst?
is robust and resists deactivation by the basic pyridine nitrogen. Vinyltrifluoroborates are more stable than boronic acids, reducing protodeboronation byproducts.
Protocol:
-
In a microwave vial or sealed tube, dissolve 1-(5-Bromo-3-methylpyridin-2-yl)azepane (5.0 mmol) in THF (15 mL).
-
Add Potassium Vinyltrifluoroborate (6.0 mmol) and Cesium Carbonate (15.0 mmol).
-
Degas the solution by bubbling Nitrogen for 10 minutes.
-
Add
(0.25 mmol). Seal the vessel. -
Heat to 80 °C for 4–6 hours (or 120 °C for 30 min in microwave).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with DCM.[2]
-
Stabilization: Add a trace amount of 4-tert-butylcatechol (TBC) (<10 ppm) to the organic phase if storing for extended periods before purification to inhibit polymerization.[1]
-
Purification: Flash chromatography (Silica, 0–20% EtOAc in Hexanes). Note: Avoid acidic modifiers in the eluent to prevent hydration of the vinyl group.
Characterization Data
The following data represents the expected spectral signature for the purified target compound.
NMR Spectroscopy Prediction
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Pyridine H-6 | 8.05 | Doublet ( | 1H | Deshielded by ring nitrogen; meta-coupling to H-4.[1] |
| Pyridine H-4 | 7.45 | Doublet ( | 1H | Aromatic; shielded relative to H-6 due to C3-Me and C2-N. |
| Vinyl | 6.65 | Doublet of Doublets | 1H | Alpha-proton of vinyl group; conjugated to pyridine.[1] |
| Vinyl | 5.60 (trans) | Doublet ( | 1H | Terminal vinyl proton (trans to ring). |
| Vinyl | 5.15 (cis) | Doublet ( | 1H | Terminal vinyl proton (cis to ring). |
| Azepane | 3.40 – 3.55 | Multiplet | 4H | Adjacent to Nitrogen; deshielded.[1] |
| Pyridine | 2.25 | Singlet | 3H | Attached to aromatic ring at C3.[1] |
| Azepane Bulk | 1.50 – 1.80 | Multiplet | 8H | Remaining methylene protons of the 7-membered ring.[1] |
Mass Spectrometry
Handling & Safety Profile
Critical Hazard: Spontaneous Polymerization
Vinyl-substituted pyridines are prone to radical polymerization initiated by light, heat, or peroxides.
-
Storage: Store at -20 °C under Argon.
-
Inhibitors: Commercial samples often contain 50–100 ppm of 4-tert-butylcatechol (TBC).[1] If the compound is distilled or purified via chromatography, the inhibitor is removed. Re-add TBC immediately if the product is not used immediately.
Chemical Safety
-
Pyridines: Toxic by inhalation and skin contact. Use a fume hood.
-
Azepane: Corrosive and flammable liquid.[3] Causes severe skin burns.
References
-
Compound Identification : BLD Pharm. (n.d.). 1-(3-Methyl-5-vinylpyridin-2-yl)azepane (CAS 1355206-95-9). Retrieved from ]">https://www.bldpharm.com[1]
-
Synthetic Methodology (Suzuki Coupling) : Molander, G. A., & Bernhardt, J. C. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.
-
Synthetic Methodology (Amination) : Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature.
-
Azepane Ring Expansion : Mykura, R., et al. (2023).[4] Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. Link
-
Vinylpyridine Handling : ChemicalBook. (2024). 2-Vinylpyridine Properties and Stabilization. Link
